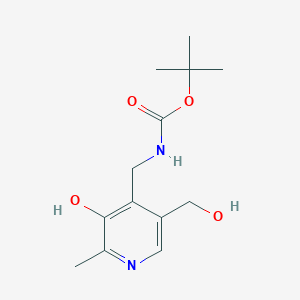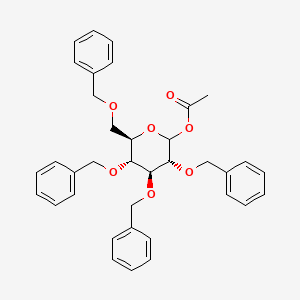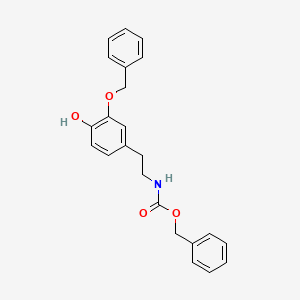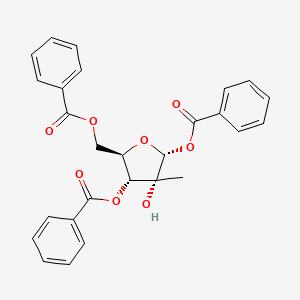![molecular formula C₁₇H₁₉N₅O₈S₂ B1145325 (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy CAS No. 752152-44-6](/img/no-structure.png)
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy is a useful research compound. Its molecular formula is C₁₇H₁₉N₅O₈S₂ and its molecular weight is 485.49. The purity is usually 95%.
BenchChem offers high-quality (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy' involves the use of several chemical reactions to form the final product. The key steps in the synthesis pathway include the protection of functional groups, formation of amide bonds, and deprotection of functional groups.
Starting Materials
L-alanine, thiazole-4-carboxylic acid, methyl acetoacetate, 2-amino-4-thiazolecarboxylic acid, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, triethylamine, N,N-dimethylformamide, diisopropylethylamine, trifluoroacetic acid, ethanol, sodium hydroxide, hydrochloric acid, wate
Reaction
Protection of L-alanine amino group with tert-butyloxycarbonyl (Boc) group using Boc2O and triethylamine in dichloromethane, Protection of thiazole-4-carboxylic acid carboxylic acid group with methyl ester using methanol and hydrochloric acid, Formation of methyl acetoacetate enolate using sodium ethoxide in ethanol, Addition of thiazole-4-carboxylic acid methyl ester to methyl acetoacetate enolate using sodium ethoxide in ethanol to form 3-(thiazol-4-yl)-pentane-2,4-dione, Protection of 2-amino-4-thiazolecarboxylic acid amino group with tert-butyloxycarbonyl (Boc) group using Boc2O and triethylamine in dichloromethane, Formation of amide bond between 3-(thiazol-4-yl)-pentane-2,4-dione and Boc-2-amino-4-thiazolecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in N,N-dimethylformamide (DMF), Deprotection of Boc groups using trifluoroacetic acid in dichloromethane, Formation of amide bond between L-alanine and deprotected 3-(thiazol-4-yl)-pentane-2,4-dione-Boc-2-amino-4-thiazolecarboxylic acid using DCC and NHS in DMF, Deprotection of Boc group using trifluoroacetic acid in dichloromethane, Formation of imine between carboxylic acid group of the compound and 1-carboxy-1-methylethoxyamine using diisopropylethylamine in dichloromethane, Reduction of imine using sodium borohydride in ethanol, Acidification of the reaction mixture using hydrochloric acid, Purification of the final product using column chromatography with a mixture of methanol and water as the eluent
properties
CAS RN |
752152-44-6 |
|---|---|
Product Name |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(hydroxy |
Molecular Formula |
C₁₇H₁₉N₅O₈S₂ |
Molecular Weight |
485.49 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1145261.png)
